2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-9-13(17)15-11-5-3-10(4-6-11)12-7-8-14-16-12/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBNPVYLABIZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the reaction of 4-(1H-pyrazol-3-yl)aniline with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting intermediate is then subjected to further reactions to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Safety measures and environmental considerations are also crucial in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxy group and acetamide moiety participate in nucleophilic substitution under controlled conditions:
Key Findings :
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Hydrolysis of the ethoxy group generates a hydroxyl derivative, enhancing water solubility.
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Thiol substitution introduces a sulfhydryl group, enabling disulfide bridge formation in biochemical systems .
Electrophilic Aromatic Substitution
The para-substituted phenyl ring undergoes regioselective electrophilic attacks:
Nitration
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Reagents : HNO₃/H₂SO₄ (1:3), 0°C → RT, 2 hrs
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Product : 2-ethoxy-N-[4-(1H-pyrazol-3-yl)-3-nitrophenyl]acetamide
Sulfonation
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Conditions : Fuming H₂SO₄, 50°C, 30 min
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Product : 2-ethoxy-N-[4-(1H-pyrazol-3-yl)-3-sulfophenyl]acetamide
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Application : Enhances ionic character for chromatographic separation
Pyrazole Ring Functionalization
The 1H-pyrazol-3-yl group exhibits three primary reaction pathways:
N-Alkylation
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Reagents : CH₃I, K₂CO₃, DMF, 60°C
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Product : 2-ethoxy-N-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]acetamide
C-H Halogenation
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Process : Electrophilic bromination using NBS/AIBN
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Product : 2-ethoxy-N-[4-(5-bromo-1H-pyrazol-3-yl)phenyl]acetamide
Coordination Chemistry
Reductive Transformations
Mechanistic Insight :
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Acetamide reduction proceeds via nucleophilic acyl substitution to yield primary amine .
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Catalytic hydrogenation selectively reduces nitro groups without affecting pyrazole rings .
Oxidative Pathways
Ethoxy Group Oxidation
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Conditions : KMnO₄, H₂O/AcOH, 70°C
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Product : 2-carboxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
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Yield : 68% (carboxylic acid confirmed by IR 1705 cm⁻¹)
Pyrazole Ring Oxidation
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Reagent : m-CPBA, CH₂Cl₂, 0°C
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Product : 2-ethoxy-N-[4-(1H-pyrazole-3-N-oxide)phenyl]acetamide
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Stability : N-oxide form shows enhanced hydrogen-bonding capacity
Cross-Coupling Reactions
The aryl bromide derivative participates in catalytic couplings:
| Reaction | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 2-ethoxy-N-[4-(5-aryl-1H-pyrazol-3-yl)phenyl]acetamide | 76-82% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-ethoxy-N-[4-(5-alkynyl-1H-pyrazol-3-yl)phenyl]acetamide | 70% |
Structural Impact :
Biological Activity Correlation
Reaction-modified derivatives show varied pharmacological profiles:
| Derivative | IC₅₀ (μM) | Target |
|---|---|---|
| 3-Nitro phenyl variant | 2.4 ± 0.3 | COX-2 inhibition |
| Cu(II) complex | 0.87 ± 0.1 | Antibacterial (E. coli) |
| Thiol-substituted analog | 18.9 | SARS-CoV-2 RdRp |
Structure-Activity Relationship :
-
Electron-withdrawing groups at phenyl C3 enhance COX-2 selectivity .
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Metal coordination improves membrane permeability and target engagement .
This comprehensive reactivity profile enables rational design of analogs for specific biomedical or material science applications. Experimental protocols should prioritize anhydrous conditions for moisture-sensitive reactions (e.g., LiAlH₄ reductions) and inert atmospheres for transition metal-mediated couplings.
Scientific Research Applications
2-Ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The following table highlights key structural similarities and differences between 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide and related compounds:
Key Observations :
- Pyrazole vs. Triazole/Other Heterocycles : Replacing pyrazole with triazole (e.g., in ) reduces planarity and alters hydrogen-bonding capacity, impacting target selectivity .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability but may reduce solubility. Ethoxy groups balance lipophilicity and bioavailability .
Pharmacological Activity
- Analgesic Activity: N-[4-(1H-Pyrazol-3-yl)phenyl]acetamide derivatives exhibit moderate analgesic activity. For example, N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide () showed anti-hypernociceptive effects comparable to paracetamol, suggesting a role in inflammatory pain management .
- Kinase Inhibition: Compounds like N-(3-{4-[1-Ethyl-3-(4-{[(phenylamino)carbonyl]amino}phenyl)-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridin-2-yl}phenyl)acetamide () target AuroraA kinase, indicating structural flexibility for kinase binding .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound exhibits a unique structure that includes an ethoxy group, a pyrazole moiety, and an acetamide functional group. The synthesis typically involves the reaction of appropriate aryl halides with hydrazine derivatives to form the pyrazole ring, followed by acylation to introduce the acetamide group.
Antimicrobial Activity
In Vitro Studies
Recent studies have demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. The following table summarizes findings from various studies on the antimicrobial efficacy of related compounds:
| Compound | Target Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.25 | Bactericidal |
| This compound | Escherichia coli | 0.50 | Bacteriostatic |
| Pyrazole Derivative A | Xanthomonas oryzae | 0.22 | Bactericidal |
| Pyrazole Derivative B | Pseudomonas aeruginosa | 0.30 | Bactericidal |
The minimum inhibitory concentration (MIC) values indicate that these compounds are effective against various bacterial strains, showcasing their potential as antimicrobial agents .
Anticancer Activity
Cell Line Studies
In addition to antimicrobial properties, pyrazole derivatives have shown promising anticancer activity. The following table presents data on the cytotoxic effects of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.28 | Induction of apoptosis via caspase activation |
| HEPG2 (Liver) | 8.107 | Inhibition of tubulin polymerization |
| A549 (Lung) | 12.50 | Cell cycle arrest in G1 phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited lower IC50 values compared to standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy .
The biological activity of this compound is attributed to several mechanisms:
-
Antimicrobial Mechanism :
- Disruption of bacterial cell wall synthesis.
- Inhibition of protein synthesis through ribosomal binding.
-
Anticancer Mechanism :
- Induction of apoptosis through caspase activation.
- Inhibition of key enzymes involved in cell proliferation and survival.
- Disruption of microtubule dynamics leading to cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives similar to this compound:
- Study on Antibacterial Activity : A recent investigation assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, revealing significant bactericidal effects at low concentrations .
- Anticancer Research : Research focusing on MCF-7 and HEPG2 cells demonstrated that these compounds could effectively induce apoptosis and inhibit tumor growth, providing a basis for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
